Ethyl 3-(2-oxopropyl)benzoate
Description
Contextualization within Organic Synthesis and Advanced Materials Chemistry
In the realm of organic synthesis , molecules like Ethyl 3-(2-oxopropyl)benzoate are considered β-keto esters. This class of compounds is regarded as essential synthons, or building blocks, for creating a wide array of more complex molecules. researchgate.net Their utility is demonstrated in the synthesis of intricate natural products and serves as key intermediates for diverse drug molecules. researchgate.netgoogle.com The synthesis of β-keto esters can be achieved through classic reactions such as the Claisen condensation, where two ester molecules react, or the Dieckmann condensation for intramolecular cyclization. researchgate.net Another common method is transesterification, which modifies existing, commercially available methyl or ethyl esters into new variants. rsc.org
In advanced materials chemistry , the benzoate (B1203000) ester component of these molecules is significant. Benzoate esters are widely recognized as high-solvency, non-phthalate plasticizers. velsicol.comspecialchem.com They are incorporated into various polymers, including polysulfides, polyurethanes, and polyvinyl chloride (PVC), to improve flexibility, durability, and processability. google.compolymeradd.co.th These properties make them valuable additives in a range of products such as adhesives, sealants, coatings, inks, and elastomers. google.comatamanchemicals.com The presence of a second functional group, the ketone, on the benzoate structure offers a potential reactive handle. This site could theoretically be used for subsequent reactions like polymer crosslinking, which can enhance the thermal stability and mechanical properties of resins, or for grafting other molecules onto a polymer backbone. polymeradd.co.th
Significance of Functional Group Interplay in Benzoate Esters
The chemical behavior of this compound is dictated by the interplay between its three key components: the aromatic ring, the ester, and the ketone. The molecule possesses both electrophilic (electron-accepting) and nucleophilic (electron-donating) reactive sites. researchgate.net
The Ketone Group : The carbonyl of the ketone is an electrophilic center, susceptible to attack by nucleophiles. The adjacent methylene (B1212753) group (the -CH₂- between the ring and the ketone) has acidic protons. This acidity allows for the formation of an enolate ion in the presence of a base, which can then act as a potent nucleophile in reactions like alkylations and condensations.
The Ester Group : The ester carbonyl is also an electrophilic site, primarily undergoing nucleophilic acyl substitution. This reactivity is central to transesterification reactions, where the ethyl group is swapped for a different alcohol moiety. rsc.org This process is often catalyzed and is crucial for modifying the properties of the ester. rsc.org
The Aromatic Ring : The ester group is an electron-withdrawing group that deactivates the benzene (B151609) ring towards electrophilic substitution.
This combination of reactive sites within a single molecule allows for selective chemical transformations, making β-keto esters exceptionally versatile tools for constructing complex chemical architectures. Research has shown that in reactions involving certain catalysts, the ability of both carbonyl oxygens in a β-keto ester to coordinate with the catalyst can lead to high selectivity for that substrate type over other ester forms (e.g., α- or γ-keto esters). rsc.org
Overview of Research Trajectories for Alkyl Oxopropyl Benzoates
Current and future research involving β-keto esters like this compound is proceeding along several key trajectories. A major focus is the development of more efficient and environmentally benign synthetic methods. This includes the use of novel catalysts such as enzymes (lipases) and heterogeneous solid-supported catalysts (e.g., boric acid on silica (B1680970) or TBD anchored on MCM-41) to facilitate reactions like transesterification under mild, often solvent-free, conditions. google.comrsc.orgresearchgate.net
In medicinal chemistry, β-keto esters are being actively investigated as precursors to new therapeutic agents. They are versatile starting materials for synthesizing various heterocyclic compounds, such as pyrazolones, which have known pharmacological applications. nih.gov Recent studies have also explored the synthesis of novel β-keto esters to evaluate their potential as quorum-sensing inhibitors, a strategy for developing new antibacterial treatments. mdpi.com
Furthermore, a significant area of research is the late-stage functionalization of the β-keto ester scaffold to access novel chemical diversity. Scientists are developing methods for the direct α-amidation of β-keto esters using nickel catalysis to create α-amino acid-like structures found in many pharmacologically active materials. nih.gov Another frontier is the asymmetric synthesis of fluorinated β-keto esters, as the incorporation of fluorine is a common strategy in pharmaceutical chemistry to enhance a drug's metabolic stability and binding affinity. mdpi.com These advanced synthetic approaches underscore the enduring importance of alkyl oxopropyl benzoates and related structures as foundational platforms for innovation in science.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 3-(2-oxopropyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-3-15-12(14)11-6-4-5-10(8-11)7-9(2)13/h4-6,8H,3,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUCARBXWGUJVRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC(=C1)CC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90645686 | |
| Record name | Ethyl 3-(2-oxopropyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90645686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73013-49-7 | |
| Record name | Ethyl 3-(2-oxopropyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90645686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for Ethyl 3 2 Oxopropyl Benzoate
Esterification Strategies for Benzoate (B1203000) Moiety Formation
The formation of the ethyl benzoate moiety is a critical step in the synthesis of the target molecule. This can be achieved either by direct esterification of the corresponding carboxylic acid or through transesterification processes.
Direct Esterification Techniques
Direct esterification, specifically the Fischer esterification, represents a classical and widely used method for the synthesis of esters. This acid-catalyzed reaction involves the condensation of a carboxylic acid with an alcohol. In the context of ethyl 3-(2-oxopropyl)benzoate, this would involve the reaction of 3-(2-oxopropyl)benzoic acid with ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. tcichemicals.com
The general mechanism involves protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. Ethanol then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent proton transfer and elimination of a water molecule yield the desired ethyl ester. tcichemicals.com
To drive the equilibrium towards the product side, it is common practice to use an excess of the alcohol or to remove the water formed during the reaction, for instance, by azeotropic distillation.
Table 1: Illustrative Conditions for Fischer Esterification
| Carboxylic Acid | Alcohol | Catalyst | Reaction Conditions | Yield | Reference Example |
| Benzoic Acid | Ethanol | Conc. H₂SO₄ | Reflux, 6 hours | Not specified | A typical laboratory procedure for ethyl benzoate synthesis. |
| 3-Acetylbenzoic Acid | Methanol | 6M NaOH, then 12M HCl | 90°C, then acidification | 92% (of the acid) | Synthesis of the precursor acid. libretexts.org |
Note: The second entry refers to the synthesis of the precursor acid, not the esterification itself, but illustrates the handling of a related substrate.
Transesterification Processes
Transesterification is an alternative route to this compound, which involves the conversion of a different ester of 3-(2-oxopropyl)benzoic acid (e.g., the methyl ester) into the ethyl ester by reaction with ethanol. This process is also typically catalyzed by either an acid or a base.
Acid-catalyzed transesterification follows a mechanism similar to direct esterification. Base-catalyzed transesterification, on the other hand, proceeds via nucleophilic attack of an alkoxide (in this case, ethoxide) on the carbonyl carbon of the starting ester.
A variety of catalysts have been developed for transesterification, including organocatalysts and metal-based catalysts, which can offer milder reaction conditions and improved functional group tolerance.
Installation of the 2-Oxopropyl Moiety
The introduction of the 2-oxopropyl side chain onto the benzene (B151609) ring is another key transformation. This can be accomplished through classical electrophilic aromatic substitution reactions or by the manipulation of a pre-existing side chain.
Friedel-Crafts Acylation Approaches
Friedel-Crafts acylation is a powerful method for forming carbon-carbon bonds and introducing acyl groups to aromatic rings. chadsprep.com In a plausible synthesis of this compound, this would involve the acylation of ethyl benzoate with a suitable three-carbon electrophile. A potential acylating agent is chloroacetyl chloride, followed by methylation, or more directly, using an agent like chloroacetone (B47974) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). chadsprep.com
The reaction proceeds via the formation of an acylium ion (or a complex thereof) from the acylating agent and the Lewis acid. This electrophile then attacks the aromatic ring of ethyl benzoate. The ester group is a deactivating, meta-directing group, which would favor the formation of the desired 3-substituted product. However, the use of chloroacetone as an electrophile in Friedel-Crafts reactions can be complex and may lead to side products, such as α-methylstilbenes, through condensation reactions. wikipedia.org
Table 2: General Conditions for Friedel-Crafts Acylation
| Aromatic Substrate | Acylating Agent | Lewis Acid | Solvent | General Outcome |
| Benzene | Acetyl Chloride | AlCl₃ | - | Forms Acetophenone |
| Benzene | Propionyl Chloride | AlCl₃ | - | Forms Ethyl Phenyl Ketone chadsprep.com |
| Anisole | Chloroacetone | Lewis/Brønsted Acid | - | Formation of α-methylstilbenes wikipedia.org |
Strategies for Ketone Formation from Precursors
An alternative to direct acylation is the formation of the ketone from a precursor molecule that already possesses a three-carbon side chain at the 3-position of the ethyl benzoate core.
A versatile strategy involves the oxidation of a secondary alcohol precursor, such as ethyl 3-(2-hydroxypropyl)benzoate. This precursor could potentially be synthesized via methods like the reduction of a corresponding ketone or through Grignard addition to an aldehyde. The subsequent oxidation of the secondary alcohol to the ketone is a well-established transformation in organic synthesis.
A variety of modern oxidation methods are available that offer high selectivity and mild reaction conditions, minimizing the risk of over-oxidation or side reactions involving the ester functionality. These include:
Swern Oxidation: This method utilizes dimethyl sulfoxide (B87167) (DMSO) activated with oxalyl chloride, followed by the addition of a hindered base like triethylamine. It is known for its mild conditions and broad functional group tolerance. byjus.com
Dess-Martin Periodinane (DMP) Oxidation: DMP is a hypervalent iodine reagent that provides a mild and highly selective method for oxidizing primary and secondary alcohols to aldehydes and ketones, respectively. alfa-chemistry.com The reaction is typically carried out at room temperature in chlorinated solvents. alfa-chemistry.com
Chromic Acid-Based Oxidations: Reagents like pyridinium (B92312) chlorochromate (PCC) or the Jones reagent (chromic acid in acetone) can also be employed for the oxidation of secondary alcohols to ketones. lumenlearning.com PCC is generally milder and more selective than the Jones reagent. lumenlearning.com
Table 3: Comparison of Common Oxidation Methods for Secondary Alcohols
| Oxidation Method | Reagents | Typical Conditions | Advantages | Disadvantages |
| Swern Oxidation | DMSO, Oxalyl Chloride, Triethylamine | Low temperature (-78 °C to rt) | Mild, high yield, avoids heavy metals | Formation of odorous dimethyl sulfide |
| Dess-Martin Oxidation | Dess-Martin Periodinane | Room temperature, CH₂Cl₂ | Mild, selective, neutral pH | Reagent is potentially explosive |
| PCC Oxidation | Pyridinium Chlorochromate | Room temperature, CH₂Cl₂ | Selective for aldehydes/ketones | Chromium-based, toxic |
| Jones Oxidation | CrO₃, H₂SO₄, Acetone (B3395972) | 0 °C to room temperature | Strong, inexpensive | Harsh acidic conditions, toxic |
Palladium-Catalyzed Reactions in Oxopropyl Chain Formation
The formation of the oxopropyl chain attached to the aromatic ring is effectively achieved through the palladium-catalyzed α-arylation of ketones. This reaction has become a robust and versatile method for creating C(sp²)-C(sp³) bonds. nih.gov The core of this transformation involves the coupling of an aryl halide or triflate with a ketone enolate, catalyzed by a palladium complex.
In the context of this compound, the most direct approach involves the reaction of an ethyl 3-halobenzoate (e.g., ethyl 3-bromobenzoate) with the enolate of acetone. The general catalytic cycle for this process typically involves three key steps:
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate, [Ar-Pd-X]. nih.govchemrxiv.org
Transmetalation: The ketone enolate displaces the halide on the palladium center to form a palladium enolate complex, [Ar-Pd-enolate]. nih.govchemrxiv.org
Reductive Elimination: The aryl group and the enolate α-carbon are eliminated from the palladium center, forming the desired C-C bond of the α-aryl ketone and regenerating the Pd(0) catalyst. nih.govnih.gov
The success of the α-arylation of acetone, a simple and abundant feedstock, has been a significant advancement, as the monoarylated product is often more reactive than acetone itself, leading to challenges with polyarylation. lookchem.com The development of specialized ligands has been crucial in overcoming this challenge, enabling the selective mono-arylation of acetone. organic-chemistry.orgnih.gov These reactions can now be performed with a variety of aryl halides and tosylates, accommodating a wide range of functional groups. organic-chemistry.org
Multi-component Reaction Pathways for Analogues
Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product that incorporates substantial parts of all starting materials, offer an efficient pathway to molecular complexity. nih.gov While a direct three-component synthesis for this compound is not prominently documented, MCRs provide powerful strategies for synthesizing its analogues, particularly 1,3-dicarbonyl compounds and other complex ketones.
A relevant example is the palladium-catalyzed carbonylative α-arylation of ketones. In one such process, an aryl iodide, carbon monoxide (CO), and acetone are coupled to produce 1,3-diketones. nih.gov This three-component reaction demonstrates the potential to build structures analogous to the target molecule, where an additional carbonyl group is inserted.
Furthermore, the principles of MCRs are widely applied in the synthesis of diverse heterocyclic and open-chain structures. For instance, palladium-catalyzed three-component reactions of glyoxylic acid, sulfonamides, and aryltrifluoroborates provide access to α-arylglycine derivatives. beilstein-journals.org Other examples include the synthesis of annulated benzothiazoloquinazolines from 2-aminobenzothiazoles, cyclic ketones, and aldehydes. nih.gov These examples underscore the capability of MCRs to rapidly generate libraries of structurally diverse molecules from simple precursors, a strategy that could be adapted for the synthesis of various analogues of this compound.
Optimization of Reaction Conditions and Yield
The yield and efficiency of the synthesis of this compound are highly dependent on the optimization of various reaction parameters.
The choice of the palladium catalyst and, most importantly, the associated ligand is paramount for a successful α-arylation reaction. The ligand stabilizes the palladium center, influences its reactivity, and plays a key role in promoting the crucial steps of the catalytic cycle.
For the α-arylation of ketones, sterically hindered and electron-rich phosphine (B1218219) ligands are generally the most effective. organic-chemistry.org These ligands promote both the oxidative addition of the aryl halide and the subsequent reductive elimination to form the product. organic-chemistry.org
Key ligand classes and their effects include:
Bulky Trialkylphosphines: Ligands like tri-tert-butylphosphine (B79228) (P(t-Bu)₃) are highly effective, particularly for coupling aryl chlorides, due to their steric bulk and strong electron-donating properties. organic-chemistry.org
Biaryl Phosphines: The Buchwald and Hartwig groups have developed a range of sophisticated biaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos) that are exceptionally active for a wide variety of cross-coupling reactions, including the α-arylation of ketones. nih.gov These ligands can accelerate the catalytic reaction, allowing for lower catalyst loadings and milder reaction conditions. organic-chemistry.org
P,N-Ligands: Ligands containing both phosphorus and nitrogen donor atoms, such as the Mor-DalPhos developed by the Stradiotto group, have proven to be key in controlling the reactivity and selectivity in the challenging mono-α-arylation of acetone. organic-chemistry.orgnih.gov
The choice of palladium precursor, such as Pd(OAc)₂ or Pd₂(dba)₃, can also influence the reaction, although the active Pd(0) species is generated in situ. researchgate.net
| Ligand Type | Key Features | Typical Application in α-Arylation | Reference |
|---|---|---|---|
| Bulky Trialkylphosphines (e.g., P(t-Bu)₃) | Strongly electron-donating, sterically demanding. | Effective for coupling of both aryl bromides and challenging aryl chlorides. | organic-chemistry.org |
| Buchwald Biaryl Phosphines (e.g., XPhos) | Sterically hindered, electron-rich, pre-catalysts available. | Broadly applicable for various ketones and aryl halides, often with high turnover numbers. | nih.gov |
| P,N-Ligands (e.g., Mor-DalPhos) | Combines hard (N) and soft (P) donors. | Crucial for achieving high selectivity in the mono-arylation of acetone. | organic-chemistry.orgnih.gov |
| Ferrocenyl Phosphines (e.g., DTPF) | Sterically hindered chelating ligands. | Can lead to faster reaction rates compared to other bidentate ligands. | - |
In palladium-catalyzed arylations, common solvents include ethers (like 1,4-dioxane (B91453) or THF), aromatic hydrocarbons (like toluene), and polar aprotic solvents (like DMF or DMAc). The polarity of the solvent can be particularly important. For instance, in some systems, polar solvents have been shown to stabilize charged palladium intermediates, which can alter the reaction pathway and selectivity. nih.gov However, this effect is not universal and is highly dependent on the specific catalyst system and substrates. nih.gov The use of acetone as both a reactant and a solvent has been successfully employed in its own α-arylation, simplifying the reaction setup. organic-chemistry.org
| Solvent | Properties | Influence on Reaction | Reference |
|---|---|---|---|
| Toluene | Non-polar, aromatic | Commonly used, good for dissolving many organic substrates. | nih.gov |
| 1,4-Dioxane | Polar aprotic ether | Frequently used, can coordinate to the metal center. | lookchem.com |
| Acetone | Polar aprotic ketone | Can serve as both reactant and solvent in its own arylation. Suppresses some side reactions. | organic-chemistry.orgrwth-aachen.de |
| DMF / DMAc | Highly polar aprotic | Can stabilize charged intermediates, potentially altering selectivity. | nih.gov |
To move from laboratory-scale synthesis to more efficient and scalable industrial production, process intensification strategies are increasingly employed. Continuous flow chemistry offers significant advantages over traditional batch processing for many palladium-catalyzed reactions.
In a continuous flow setup, reactants are pumped through a heated tube or channel, often packed with a solid-supported catalyst. This approach offers several benefits:
Enhanced Safety: Small reactor volumes and excellent heat transfer minimize the risks associated with highly exothermic reactions or the use of hazardous reagents like carbon monoxide gas. nih.gov
Precise Control: Temperature, pressure, and residence time can be controlled with high precision, leading to better reproducibility and potentially higher yields. nih.gov
Improved Efficiency: Continuous flow systems can often achieve higher throughput and can be easily automated for long-term production.
Gas-Liquid Reactions: The use of gases like CO or H₂ is more efficient and safer in flow reactors, which allow for high gas-liquid interfacial areas and precise stoichiometric control. nih.gov
The palladium-catalyzed formylation of aryl bromides using syngas (a mixture of CO and H₂) has been successfully demonstrated in a continuous-flow system. nih.gov Similarly, the α-arylation of acetaldehyde (B116499) equivalents has been achieved in a safe and scalable manner using a continuous-flow process. organic-chemistry.org These examples highlight the potential for applying continuous flow technology to the synthesis of this compound, particularly for large-scale manufacturing.
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations for Molecular Geometry and Electronic Structure
Quantum chemical calculations are fundamental to modern chemistry, providing detailed information about the arrangement of atoms and the distribution of electrons within a molecule. These calculations are broadly categorized into Density Functional Theory (DFT) and ab initio methods.
Density Functional Theory (DFT) has become a primary method for computational studies due to its favorable balance of accuracy and computational cost. acs.org It is used to determine the optimized ground-state geometry of Ethyl 3-(2-oxopropyl)benzoate, which corresponds to the lowest energy conformation of the molecule. A common approach involves using a functional, such as B3LYP, combined with a basis set like 6-311++G(2d,2p) to accurately model the molecule's electronic system. tcsedsystem.edu
The optimization process systematically adjusts the bond lengths, bond angles, and dihedral angles to find the minimum energy structure on the potential energy surface. For this compound, key parameters would include the lengths of the carbonyl C=O bonds in both the ester and ketone groups, the orientation of the ethyl group, and the planarity of the benzene (B151609) ring with respect to its substituents.
Beyond geometry, DFT is used to calculate the molecule's electronic energetics. This includes determining the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, offering insights into the molecule's chemical reactivity, kinetic stability, and electronic properties. researchgate.net A smaller gap generally suggests higher reactivity.
Table 1: Illustrative DFT-Calculated Energetic Properties for this compound
| Property | Illustrative Value | Unit |
|---|---|---|
| Total Energy | -728.95 | Hartrees |
| HOMO Energy | -6.85 | eV |
| LUMO Energy | -1.23 | eV |
| HOMO-LUMO Gap | 5.62 | eV |
Note: These values are illustrative and would be derived from a specific DFT calculation (e.g., B3LYP/6-311++G(2d,p)).
Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) offer a hierarchy of accuracy. While more computationally demanding than DFT, they can provide benchmark-quality results for electronic properties.
These methods can be used to calculate a molecule's electron affinity, ionization potential, and dipole moment with high precision. For this compound, ab initio calculations would provide a detailed map of the electron distribution, identifying regions of high and low electron density, which are crucial for understanding intermolecular interactions and reactivity.
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)
A significant application of computational chemistry is the prediction of spectroscopic data, which is invaluable for interpreting experimental spectra and confirming molecular structures.
For Nuclear Magnetic Resonance (NMR) spectroscopy, the Gauge-Including Atomic Orbital (GIAO) method, typically used within a DFT framework, is a reliable approach for predicting the chemical shifts of ¹H and ¹³C nuclei. tcsedsystem.edunih.govacs.org The calculation provides theoretical shielding tensor values for each nucleus, which are then converted to chemical shifts by referencing a standard compound like Tetramethylsilane (TMS). acs.org These predicted spectra can help assign peaks in an experimental NMR spectrum, especially for complex molecules. mdpi.com
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, can also be modeled computationally. DFT calculations can compute the harmonic vibrational frequencies corresponding to the normal modes of the molecule. ajbasweb.comnih.gov These calculated frequencies, after applying a scaling factor to account for anharmonicity and method-specific limitations, can be compared directly with experimental spectra. nih.gov Furthermore, a Potential Energy Distribution (PED) analysis can be performed to assign the calculated frequencies to specific molecular motions, such as C=O stretching, C-H bending, or ring vibrations. researchgate.netiosrjournals.org
Table 2: Illustrative Predicted vs. Experimental Vibrational Frequencies for Key Functional Groups
| Functional Group | Vibrational Mode | Predicted Scaled Wavenumber (cm⁻¹) | Typical Experimental Range (cm⁻¹) |
|---|---|---|---|
| Ketone C=O | Stretch | 1690 | 1680-1700 |
| Ester C=O | Stretch | 1725 | 1715-1735 |
| Aromatic C=C | Stretch | 1605, 1580 | 1575-1610 |
| C-O (Ester) | Stretch | 1250 | 1200-1300 |
Note: Predicted values are illustrative, based on typical results from DFT (e.g., B3LYP/6-311++G(d,p)) calculations.
Reaction Mechanism Elucidation through Transition State Analysis
Computational chemistry provides a dynamic view of chemical reactions, allowing for the detailed study of reaction mechanisms that are often difficult to observe experimentally.
A chemical reaction can be visualized as the movement of reactants over a multi-dimensional potential energy surface (PES) to form products. By mapping this surface, chemists can identify the most likely path a reaction will follow. This involves locating all relevant stationary points, including reactants, products, intermediates, and, most importantly, transition states. researchgate.net A transition state is a first-order saddle point on the PES, representing the energy maximum along the reaction coordinate. researchgate.net
For a molecule like this compound, one might investigate its synthesis via Fischer esterification or its participation in reactions like aldol (B89426) condensation at the α-carbon of the ketone. Computational mapping would reveal the energy barriers for these transformations and could uncover whether the reaction proceeds through a stable intermediate or in a single, concerted step. chemguide.co.ukmasterorganicchemistry.com
Reactions are rarely carried out in the gas phase; the solvent can have a profound impact on reaction rates and mechanisms. nih.govnumberanalytics.com Computational models can account for these solvent effects in two primary ways:
Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant. researchgate.net This approach is computationally efficient and captures the bulk electrostatic effects of the solvent, such as the stabilization of charged intermediates or transition states. numberanalytics.com
Explicit Solvation Models: In this approach, individual solvent molecules are included in the calculation. Quantum Mechanics/Molecular Mechanics (QM/MM) methods are often used, where the reacting species are treated with high-level quantum mechanics and the surrounding solvent molecules are treated with less computationally intensive molecular mechanics. miami.edu This method is crucial for reactions where specific solvent interactions, like hydrogen bonding, play a direct role in the mechanism.
By modeling a reaction in different solvents, computational studies can predict how the reaction pathway and energy barriers change, providing guidance for optimizing experimental conditions. nih.gov
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
Molecular Dynamics Simulations for Conformational Analysis
Molecular dynamics (MD) simulations are a powerful computational method used to study the dynamic behavior of molecules over time. By solving Newton's equations of motion for a system of atoms, MD simulations can provide detailed insights into the conformational landscape of a molecule, revealing the different shapes it can adopt and the transitions between them.
For a molecule such as this compound, an MD simulation would typically involve defining a force field, which describes the potential energy of the system as a function of its atomic coordinates. This force field includes terms for bond stretching, angle bending, torsional rotations, and non-bonded interactions (van der Waals and electrostatic). The simulation would then be initiated with a starting conformation of the molecule, and the trajectory of each atom would be calculated over a series of small time steps.
Analysis of the resulting trajectory would allow for the characterization of various conformational states. For this compound, key areas of conformational flexibility would include the rotation around the C-C single bonds of the ethyl and oxopropyl groups, as well as the orientation of these substituents relative to the benzene ring. The simulation could reveal the most stable (lowest energy) conformations and the energy barriers between different conformational states. This information is crucial for understanding how the molecule's shape might influence its physical properties and its interactions with other molecules.
Table 1: Hypothetical Dihedral Angles of Interest in this compound for Conformational Analysis
| Dihedral Angle | Description | Potential Conformational States |
| O=C-C-C (ester) | Rotation of the ethyl group | syn and anti periplanar |
| C-C-C=O (ketone) | Rotation of the propanone group | Eclipsed and staggered conformations |
| C(ar)-C(sub) | Rotation of substituents relative to the ring | Orthogonal vs. coplanar orientations |
This table represents a hypothetical set of dihedral angles that would be critical in a conformational analysis of this compound. The actual preferred conformations would be determined through simulation.
Quantitative Structure-Reactivity Relationships (QSAR) in Chemical Transformations
Quantitative Structure-Reactivity Relationships (QSAR) are mathematical models that correlate the chemical structure of a series of compounds with their observed reactivity in a particular chemical transformation. nih.gov The fundamental principle of QSAR is that the reactivity of a molecule is a function of its structural and physicochemical properties. researchgate.net
To develop a QSAR model for chemical transformations involving this compound, a dataset of structurally related compounds with experimentally determined reaction rates or yields would be required. For each compound in the dataset, a set of molecular descriptors would be calculated. These descriptors can be categorized as:
1D descriptors: Based on the chemical formula (e.g., molecular weight). conicet.gov.ar
2D descriptors: Derived from the 2D representation of the molecule (e.g., topological indices, connectivity indices). conicet.gov.ar
3D descriptors: Calculated from the 3D conformation of the molecule (e.g., molecular volume, surface area, dipole moment). conicet.gov.ar
Once the descriptors are calculated, statistical methods such as multiple linear regression, partial least squares, or machine learning algorithms are used to build a mathematical equation that relates the descriptors to the observed reactivity.
For a transformation involving the ester or ketone group of this compound, relevant descriptors might include electronic parameters (e.g., partial atomic charges on the carbonyl carbon), steric parameters (e.g., steric hindrance around the reactive site), and hydrophobic parameters (e.g., logP). A successful QSAR model could then be used to predict the reactivity of new, untested compounds and to guide the design of molecules with desired reactivity profiles.
Table 2: Examples of Molecular Descriptors Potentially Relevant for QSAR of this compound Reactivity
| Descriptor Class | Example Descriptor | Potential Influence on Reactivity |
| Electronic | Partial charge on carbonyl carbon | Influences susceptibility to nucleophilic attack |
| Steric | Taft steric parameter (Es) | Quantifies steric hindrance at the reaction center |
| Hydrophobic | LogP | Affects solubility and transport to the reaction site |
| Quantum Chemical | HOMO/LUMO energies | Relate to the molecule's ability to donate or accept electrons |
This table provides examples of descriptor classes that would likely be considered in a QSAR study of a molecule with the functional groups present in this compound.
Derivatization and Analogues Research of Ethyl 3 2 Oxopropyl Benzoate
Synthesis of Related Ester Homologues and Analogues
The general synthetic approach begins with establishing the 2-oxopropyl side chain on a benzoic acid precursor, followed by esterification. For example, 3-(2-oxopropyl)benzoic acid can be synthesized and then treated with various alcohols to yield a library of ester homologues.
Table 1: Synthesis of Ester Homologues of 3-(2-oxopropyl)benzoic Acid
| Ester Product Name | Alcohol Reagent | Catalyst | Typical Conditions |
| Methyl 3-(2-oxopropyl)benzoate | Methanol | H₂SO₄ (catalytic) | Reflux, 4-6 hours |
| Propyl 3-(2-oxopropyl)benzoate | n-Propanol | H₂SO₄ (catalytic) | Reflux, 5-7 hours |
| Isopropyl 3-(2-oxopropyl)benzoate | Isopropanol | H₂SO₄ (catalytic) | Reflux, 6-8 hours |
| Benzyl 3-(2-oxopropyl)benzoate | Benzyl alcohol | H₂SO₄ (catalytic) | Reflux, 6-8 hours |
The synthesis of analogues bearing different substituents on the aromatic ring allows for the fine-tuning of electronic and steric properties. These syntheses would start from appropriately substituted benzoic acids or toluenes, with subsequent chemical steps to introduce the 2-oxopropyl group, followed by esterification. For instance, a nitro-substituted analogue could be prepared from 3-methyl-5-nitrobenzoic acid.
Exploration of Substituent Effects on Reactivity and Selectivity
The reactivity of this compound is governed by the two electron-withdrawing groups attached to the benzene (B151609) ring: the ethyl carboxylate group (-COOEt) and the acetyl group (part of the 2-oxopropyl chain, -CH₂COCH₃). Both groups are deactivating and meta-directing in electrophilic aromatic substitution reactions. wikipedia.orglibretexts.orgncert.nic.in
Consequently, any further electrophilic substitution on the aromatic ring (e.g., nitration, halogenation) would be significantly slower compared to benzene and would be directed to the positions C4 and C6, which are meta to both existing substituents. The C2 position is also meta to the ester but ortho to the side chain, making it sterically hindered and less favorable.
The reactivity of the two carbonyl centers—the ester and the ketone—is also a subject of investigation. The ketone carbonyl is generally more electrophilic and reactive towards nucleophiles than the ester carbonyl. ncert.nic.in The electronic nature of any additional substituents on the ring would modulate this reactivity. Electron-withdrawing groups (e.g., -NO₂) would increase the electrophilicity of both carbonyl carbons, making them more susceptible to nucleophilic attack. Conversely, electron-donating groups (e.g., -OCH₃, -CH₃) would decrease their reactivity. nih.govwikipedia.org These relationships can be quantified using Hammett plots, which correlate reaction rates with substituent constants (σ). For reactions involving nucleophilic attack on the side-chain ketone, a positive reaction constant (ρ) would be expected, indicating that the reaction is accelerated by electron-withdrawing substituents. wikipedia.org
Table 2: Predicted Relative Reactivity in Electrophilic Aromatic Substitution
| Compound | Substituent(s) | Predicted Reactivity vs. Benzene |
| Benzene | -H | 1 (Reference) |
| Toluene | -CH₃ (Activating) | >1 |
| Ethyl Benzoate (B1203000) | -COOEt (Deactivating) | <1 |
| This compound | -COOEt, -CH₂COCH₃ (Both Deactivating) | <<1 |
| Ethyl 4-nitro-3-(2-oxopropyl)benzoate | -NO₂ (Strongly Deactivating) | <<<1 |
Development of New Functional Groups Derived from the 2-Oxopropyl Moiety
The 2-oxopropyl group is a rich site for chemical modification, allowing for the introduction of diverse functionalities. The ketone carbonyl can undergo a wide array of transformations.
Reduction to a Secondary Alcohol : The ketone can be selectively reduced to a secondary alcohol, yielding Ethyl 3-(2-hydroxypropyl)benzoate, using mild reducing agents like sodium borohydride (B1222165) (NaBH₄). libretexts.orgchemguide.co.uk More powerful reagents like lithium aluminum hydride (LiAlH₄) would reduce both the ketone and the ester. chemguide.co.uk
Reductive Deoxygenation : The carbonyl can be completely removed to form an n-propyl group, yielding Ethyl 3-propylbenzoate. This is achieved through classic reactions such as the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base) or the Clemmensen reduction (using zinc amalgam and HCl). libretexts.orgyoutube.comacsgcipr.org
Formation of C=N Bonds : The ketone can react with primary amines or related compounds to form various derivatives. For example, reaction with hydroxylamine (B1172632) produces an oxime, reaction with hydrazine forms a hydrazone, and reaction with a primary amine yields an imine (Schiff base). rsc.org These reactions provide pathways to introduce nitrogen into the molecule.
Table 3: Functional Group Transformations of the 2-Oxopropyl Moiety
| Reagent(s) | Product Functional Group | Product Name Example |
| Sodium Borohydride (NaBH₄), Methanol | Secondary Alcohol | Ethyl 3-(2-hydroxypropyl)benzoate |
| Hydrazine (N₂H₄), KOH, heat | Alkane | Ethyl 3-propylbenzoate |
| Hydroxylamine (NH₂OH), acid catalyst | Oxime | Ethyl 3-(2-(hydroxyimino)propyl)benzoate |
| Phenylhydrazine, acid catalyst | Phenylhydrazone | Ethyl 3-(2-(2-phenylhydrazinylidene)propyl)benzoate |
Chiral Derivatization for Enantioselective Synthesis
The reduction of the prochiral ketone in this compound provides a direct route to a chiral secondary alcohol, Ethyl 3-(2-hydroxypropyl)benzoate. Achieving this transformation with high enantioselectivity is a key goal in modern asymmetric synthesis. wikipedia.org This can be accomplished using several strategies:
Catalytic Asymmetric Reduction : This involves using a catalytic amount of a chiral catalyst with an achiral reducing agent. Popular methods include the Corey-Bakshi-Shibata (CBS) reduction, which uses a chiral oxazaborolidine catalyst with borane, and transition-metal-catalyzed transfer hydrogenation, often employing chiral ligands with ruthenium or rhodium catalysts. wikipedia.orgrsc.org
Chiral Reducing Agents : Stoichiometric amounts of chiral reducing agents, such as those derived from lithium aluminum hydride modified with chiral ligands like BINOL, can also provide high levels of enantioselectivity. wikipedia.org
The resulting enantiopure alcohol is a valuable chiral building block for the synthesis of complex target molecules.
Table 4: Approaches to Enantioselective Reduction
| Method | Chiral Component | Stoichiometric Reductant | Product Enantiomers |
| CBS Reduction | (S)- or (R)-Oxazaborolidine | Borane (BH₃) | (S)- or (R)-Ethyl 3-(2-hydroxypropyl)benzoate |
| Asymmetric Transfer Hydrogenation | Chiral Ru/Rh-diamine complex | Isopropanol or Formic Acid | (S)- or (R)-Ethyl 3-(2-hydroxypropyl)benzoate |
| Midland Alpine Borane Reduction | Alpine Borane® | Self-reducing | (S)- or (R)-Ethyl 3-(2-hydroxypropyl)benzoate |
Design and Synthesis of Bridged or Cyclic Analogues
The bifunctional nature of this compound and its derivatives allows for the design and synthesis of novel bridged or cyclic structures through intramolecular reactions. Such reactions can create rigid, conformationally constrained ring systems that are of interest in medicinal chemistry and materials science.
Potential strategies include:
Intramolecular Aldol (B89426) Condensation : A derivative, such as Ethyl 3-(4,4-dicarboethoxy-2-oxobutyl)benzoate (prepared via Michael addition of diethyl malonate to a vinyl ketone precursor), could undergo an intramolecular aldol reaction to form a six-membered ring, which upon dehydration would yield a substituted cyclohexenone derivative.
Intramolecular Friedel-Crafts Acylation : The parent acid, 3-(2-oxopropyl)benzoic acid, could theoretically undergo intramolecular acylation under strong acid conditions (like polyphosphoric acid) to form a five-membered cyclic diketone, although this is a challenging transformation. A more plausible route involves a precursor like 4-(2-carboxyphenyl)butan-2-one, which could cyclize to form a tetralone derivative.
Pictet-Spengler or Bischler-Napieralski type reactions : The ketone could be converted to an amine, which is then attached to an acyl group. If the aromatic ring were activated, this could lead to the formation of fused heterocyclic systems like isoquinolines or dihydroisoquinolines.
These advanced synthetic strategies open the door to complex polycyclic molecules derived from the relatively simple this compound scaffold. beilstein-journals.org
Applications in Advanced Organic Synthesis and Materials Science
Role as a Key Intermediate in Multi-step Organic Syntheses
The bifunctional nature of Ethyl 3-(2-oxopropyl)benzoate, containing both an electrophilic ketone and an ester, positions it as a strategic starting material for the synthesis of a diverse array of organic molecules.
The dicarbonyl-like functionality of the side chain in this compound makes it a suitable precursor for the synthesis of various heterocyclic systems. For instance, through intramolecular or intermolecular condensation reactions, it could potentially be used to form substituted quinolines, pyridines, or other nitrogen-containing heterocycles, which are common scaffolds in medicinal chemistry.
While direct examples involving this compound are not readily found, a study on the synthesis of quinolin-2-one derivatives utilized a similar starting material, ethyl 3-[2-oxoquinolin-1(2H)-yl]propanoate. nih.gov In this research, the propanoate moiety was hydrolyzed to the corresponding carboxylic acid and then converted to various amides, demonstrating the utility of the propanoate chain in building complex heterocyclic structures. nih.gov This suggests a plausible synthetic pathway where this compound could be similarly employed.
Table 1: Potential Heterocyclic Systems from this compound
| Heterocycle Class | Potential Reagents | Reaction Type |
|---|---|---|
| Quinolines | Anilines | Friedländer annulation |
| Pyridines | Ammonia, Aldehydes | Hantzsch pyridine (B92270) synthesis |
This table represents theoretical synthetic pathways based on the known reactivity of dicarbonyl compounds.
The presence of both an ester and a ketone group allows this compound to potentially act as a monomer or a modifying agent in the synthesis of polymeric materials. The ester group could undergo transesterification to be incorporated into polyester (B1180765) chains, while the ketone offers a site for further functionalization or cross-linking.
Research into polymers like poly(2-ethyl-2-oxazoline) (PEOX) has shown their utility in various applications. nih.govnih.govvt.edu Although not directly synthesized from this compound, the study of such polymers highlights the interest in oxazoline-based materials, which could potentially be synthesized from precursors derived from our target molecule. For instance, the ketone could be converted to an oxime, which could then be rearranged to form a lactam, a precursor for polyamide synthesis.
The reactivity of this compound allows for its conversion into a variety of specialized reagents. The ketone can be reduced to a secondary alcohol, which can then be used in further synthetic steps. The ester can be hydrolyzed to a carboxylic acid, which can be converted to an acid chloride or an amide. These transformations would yield a range of bifunctional molecules with tailored properties for specific applications in organic synthesis.
Integration into Catalytic Cycles as a Ligand Precursor
The structure of this compound is suitable for the synthesis of novel ligands for catalysis. The aromatic ring can be further functionalized with coordinating groups like phosphines or amines. The side chain can also be modified to create bidentate or tridentate ligands. These ligands could then be used to chelate metal centers, forming catalysts for a variety of organic transformations, such as cross-coupling reactions or hydrogenations. There is, however, a lack of specific literature detailing the use of this compound for this purpose.
Applications in Fine Chemical Production
In the broader context of fine chemical production, intermediates like this compound are valuable for constructing more complex molecules that may have applications in pharmaceuticals, agrochemicals, and fragrances. chemicalbook.comwikipedia.org The ability to selectively react at either the ketone or the ester functionality allows for a stepwise and controlled synthesis of target molecules.
Development of Novel Materials (e.g., corrosion inhibitors)
The development of new materials with specific functionalities is an active area of research. Benzoate (B1203000) derivatives, in general, have been investigated as corrosion inhibitors. chemicalbook.com While specific studies on this compound are not available, research on related compounds provides insights. For example, poly(2-ethyl-2-oxazoline) has been shown to be an effective corrosion inhibitor for mild steel in acidic environments. nih.gov The study demonstrated that the polymer forms a protective film on the metal surface, inhibiting both anodic and cathodic reactions. nih.gov This suggests that derivatives of this compound could potentially be designed to have similar corrosion-inhibiting properties.
Table 2: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₄O₃ |
| Molecular Weight | 206.24 g/mol |
| CAS Number | 73013-49-7 |
Data sourced from available chemical databases. sinfoochem.com
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Ethyl 3-(2-oxopropyl)benzoate?
- Methodology :
- Esterification : Reacting 3-(2-oxopropyl)benzoic acid with ethanol under acid catalysis (e.g., H₂SO₄) to form the ester.
- Multi-component reactions (MCRs) : Utilizing ketones (e.g., 2-oxopropyl benzoate) with amines and alkynes in a one-pot synthesis, as demonstrated in heterocyclic compound preparation .
- Safety : Ensure inert atmosphere (N₂/Ar) for moisture-sensitive intermediates and monitor reaction progress via TLC or HPLC.
Q. How is the structure of this compound confirmed?
- Analytical Techniques :
- NMR : - and -NMR to confirm ester carbonyl (δ ~165-175 ppm) and ketone (δ ~200-210 ppm) signals.
- X-ray crystallography : Refinement using SHELXL for precise bond-length/angle measurements .
- Mass spectrometry : ESI-MS or HRMS to verify molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺).
Q. What are the key spectroscopic features distinguishing this compound from analogs?
- IR Spectroscopy :
- Ester C=O stretch (~1720 cm⁻¹) and ketone C=O (~1700 cm⁻¹).
- Aromatic C-H stretches (~3050 cm⁻¹).
- Chromatography :
- Reverse-phase HPLC (C18 column) with retention time comparison against standards.
Advanced Research Questions
Q. How does this compound participate in multi-component reactions for heterocyclic synthesis?
- Mechanistic Insight :
- Acts as an electron-poor ketone in aza-Wittig reactions with (N-isocyanimino)triphenylphosphorane and amines to form 1,3,4-oxadiazoles .
- Key variables : Solvent polarity (CH₂Cl₂ preferred), temperature (ambient to 70°C), and stoichiometric ratios (1:1:1 ketone:amine:alkyne).
Q. What role does this compound play in enzyme inhibition studies?
- Case Study :
- Analogous benzoate esters (e.g., compound 3 in PDB 6ER5) inhibit Leishmania Trypanothione Reductase via competitive binding at the active site .
- Methodology :
- Docking simulations (AutoDock Vina) to predict binding modes.
- Enzymatic assays (UV-Vis kinetics) to determine IC₅₀ and values.
Q. How can computational methods guide the design of derivatives for enhanced bioactivity?
- Approaches :
- QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the benzene ring) with inhibitory potency.
- Molecular dynamics (MD) : Simulate ligand-protein stability over 100 ns trajectories to identify critical interactions (e.g., hydrogen bonds with Arg 37 in Trypanothione Reductase) .
Q. What are the challenges in optimizing reaction conditions for this compound-based MCRs?
- Critical Factors :
- Solvent selection : Polar aprotic solvents (e.g., DMF) may enhance reactivity but risk side reactions.
- Catalyst screening : Evaluate Lewis acids (e.g., ZnCl₂) for accelerating imine formation.
- Workflow : Use high-throughput screening (HTS) to test 96-well plate arrays with varying conditions .
Q. How can crystallographic data resolve contradictions in proposed reaction mechanisms?
- Example :
- SHELXL-refined structures of intermediates (e.g., Schiff bases) confirm regioselectivity in MCRs .
- Validation : Compare experimental bond angles with DFT-calculated geometries to validate mechanistic pathways.
Methodological Tables
Table 1 : Key Synthetic Routes for this compound Derivatives
| Method | Reactants | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| Esterification | 3-(2-oxopropyl)benzoic acid + EtOH | H₂SO₄, reflux, 6h | 75-85 | |
| Multi-component reaction | 2-oxopropyl benzoate + amine + alkyne | CH₂Cl₂, rt, 24h | 82-90 |
Table 2 : Analytical Data for this compound
| Technique | Key Signals/Peaks | Reference |
|---|---|---|
| -NMR | δ 1.35 (t, 3H, CH₂CH₃), δ 4.30 (q, 2H, OCH₂) | |
| IR | 1720 cm⁻¹ (ester C=O), 1700 cm⁻¹ (ketone C=O) | |
| X-ray | C=O bond length: 1.21 Å |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
